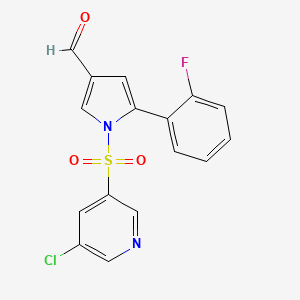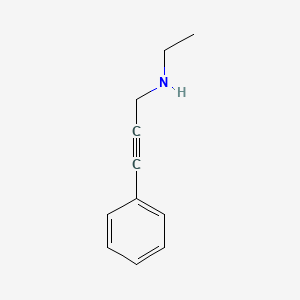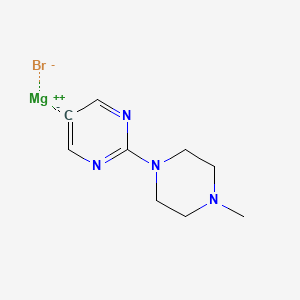
(2-(4-MethylpiperaZin-1-yl)pyrimidin-5-yl)magnesium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-(4-Methylpiperazin-1-yl)pyrimidin-5-yl)magnesium bromide, 0.25 M in tetrahydrofuran (THF), is an organometallic compound used in various chemical reactions and research applications. This compound features a magnesium atom bonded to a pyrimidine ring substituted with a 4-methylpiperazine group. The presence of magnesium bromide in THF makes it a valuable reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(4-Methylpiperazin-1-yl)pyrimidin-5-yl)magnesium bromide typically involves the reaction of 2-(4-Methylpiperazin-1-yl)pyrimidine with a Grignard reagent, such as methylmagnesium bromide, in the presence of THF as a solvent. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction. The general reaction scheme is as follows:
2-(4-Methylpiperazin-1-yl)pyrimidine+CH3MgBr→(2-(4-Methylpiperazin-1-yl)pyrimidin-5-yl)magnesium bromide
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors, precise control of temperature and pressure, and continuous monitoring to maintain the quality of the product.
化学反応の分析
Types of Reactions
(2-(4-Methylpiperazin-1-yl)pyrimidin-5-yl)magnesium bromide undergoes various types of chemical reactions, including:
Nucleophilic substitution: The magnesium bromide moiety acts as a nucleophile, attacking electrophilic centers in other molecules.
Coupling reactions: It is used in cross-coupling reactions to form carbon-carbon bonds.
Addition reactions: The compound can participate in addition reactions with electrophiles.
Common Reagents and Conditions
Common reagents used in reactions with this compound include halides, carbonyl compounds, and other electrophiles. The reactions are typically carried out in anhydrous conditions to prevent the hydrolysis of the Grignard reagent. THF is commonly used as a solvent due to its ability to stabilize the Grignard reagent.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in a nucleophilic substitution reaction with an alkyl halide, the product would be a substituted pyrimidine derivative.
科学的研究の応用
Chemistry
In chemistry, (2-(4-Methylpiperazin-1-yl)pyrimidin-5-yl)magnesium bromide is used as a reagent in organic synthesis, particularly in the formation of complex molecules through carbon-carbon bond formation. It is also used in the synthesis of heterocyclic compounds and as a building block for pharmaceuticals.
Biology and Medicine
In biological and medicinal research, this compound is used to synthesize potential drug candidates. Its ability to form stable bonds with various functional groups makes it valuable in the development of new therapeutic agents.
Industry
In the industrial sector, this compound is used in the production of fine chemicals, agrochemicals, and materials science. Its versatility in chemical reactions makes it a valuable tool for large-scale synthesis.
作用機序
The mechanism of action of (2-(4-Methylpiperazin-1-yl)pyrimidin-5-yl)magnesium bromide involves the formation of a reactive magnesium-carbon bond. This bond acts as a nucleophile, attacking electrophilic centers in other molecules. The magnesium atom stabilizes the negative charge on the carbon, facilitating the formation of new bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the electrophile.
類似化合物との比較
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Used as an acetylcholinesterase inhibitor in Alzheimer’s disease research.
2-(4-Methylpiperazin-1-yl)pyrimidin-5-ylboronic acid: Used in boronic acid chemistry and as a building block for various organic compounds.
Uniqueness
(2-(4-Methylpiperazin-1-yl)pyrimidin-5-yl)magnesium bromide is unique due to its magnesium-carbon bond, which provides high reactivity and versatility in organic synthesis. Its ability to participate in a wide range of chemical reactions makes it a valuable reagent in both research and industrial applications.
特性
IUPAC Name |
magnesium;2-(4-methylpiperazin-1-yl)-5H-pyrimidin-5-ide;bromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N4.BrH.Mg/c1-12-5-7-13(8-6-12)9-10-3-2-4-11-9;;/h3-4H,5-8H2,1H3;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVBNQVNYODPBMC-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC=[C-]C=N2.[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrMgN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.44 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
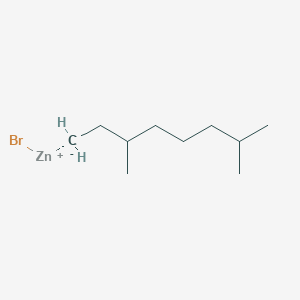
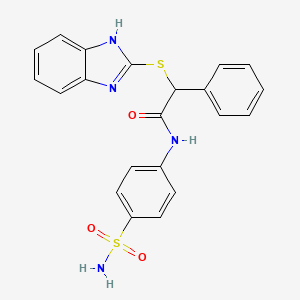

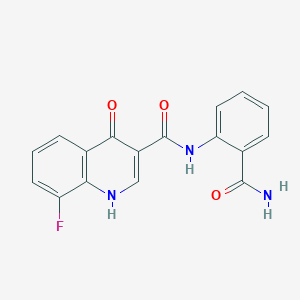
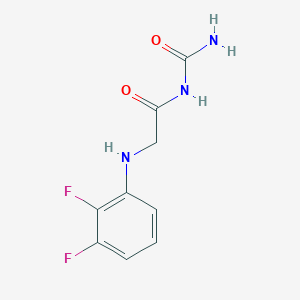
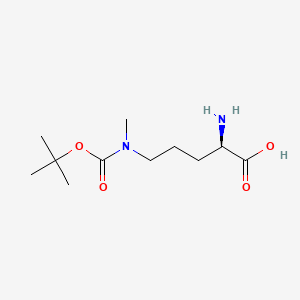
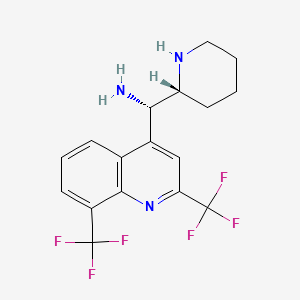
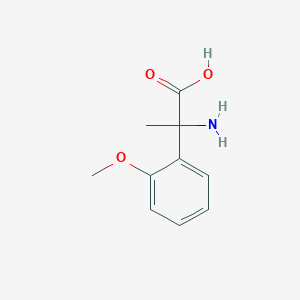
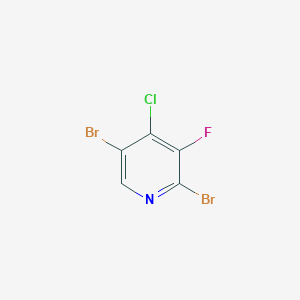
![2-[(sec-Butyloxy)methyl]phenylZinc bromide](/img/structure/B14893304.png)
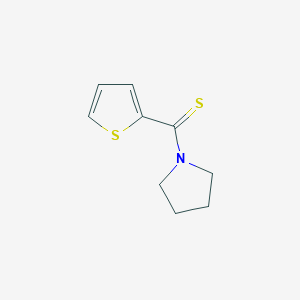
![1-(3-Azabicyclo[3.1.0]hexan-2-yl)propan-1-one](/img/structure/B14893309.png)
